2-chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-13-7-10(17)1-2-12(13)14(22)20-11-8-18-15(19-9-11)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJRXKDFGPWRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps. One common method involves the reaction of 2-chloro-4-fluoroaniline with 2-morpholinopyrimidine-5-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents .
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Properties:
- The compound has been evaluated for its potential antimicrobial and antifungal activities. Studies indicate that it may inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics .
- Pharmaceutical Development:
Biological Research
-
Molecular Docking Studies:
- The compound is used in molecular docking studies to explore its interactions with enzymes and receptors, providing insights into its mechanism of action at the molecular level. This research aids in understanding how structural modifications can enhance biological activity .
- Inhibition Studies:
Industrial Applications
- Material Science:
- The compound's unique chemical properties make it suitable for developing new materials with specific functionalities, particularly in the field of polymer chemistry where fluorinated compounds are valued for their stability and resistance to degradation .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .
Comparison with Similar Compounds
Substituent Effects on Activity
- Morpholine vs. Cyclopropyl Groups : The morpholine-pyrimidine group in the target compound may improve solubility and hydrogen-bonding capacity compared to the cyclopropyl group in ’s analog, which lacks heteroatoms for polar interactions .
- Halogen Positioning : The 2-Cl and 4-F arrangement aligns with ’s compound, where halogen placement is critical for 5-HT1F receptor affinity. Substituting F at the 4-position may enhance metabolic stability .
- Sulfamoyl vs. Pyrimidine Moieties : The sulfamoyl group in ’s compound confers herbicidal properties, whereas pyrimidine rings in other analogs (e.g., ) are linked to receptor binding, suggesting substituents dictate application domains .
Molecular Weight and Complexity
Higher molecular weight compounds (e.g., ’s 663.57 Da) often target specific enzymes or receptors with complex binding pockets, whereas lower-weight analogs (e.g., ’s 306.73 Da) may prioritize permeability or synthesis feasibility .
Key Research Findings and Implications
- Morpholine’s Role: The morpholine group in the target compound likely enhances solubility and pharmacokinetics compared to non-polar substituents (e.g., cyclopropyl), a feature critical for drug candidates .
- SAR Insights : Substituent polarity and steric bulk (e.g., sulfamoyl vs. pyrimidine) determine functional outcomes, aligning with ’s emphasis on side-chain modifications for activity .
Biological Activity
2-Chloro-4-fluoro-N-(2-morpholinopyrimidin-5-yl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C15H14ClFN4O2
Molecular Weight: 314.75 g/mol
CAS Number: 1357799-02-0
The compound features a benzamide structure with a chloro and fluoro substituent on the benzene ring, along with a morpholinopyrimidine moiety. This unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process:
- Starting Materials: 2-chloro-4-fluoroaniline and 2-morpholinopyrimidine-5-carboxylic acid.
- Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- Solvent: Commonly performed in dichloromethane under reflux conditions.
This method allows for the efficient formation of the desired benzamide derivative with high purity.
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies suggest it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Cellular Pathways: The morpholinopyrimidine moiety is hypothesized to interfere with cellular signaling pathways, potentially affecting cell proliferation and survival.
Study 1: Antibacterial Efficacy
In a study published by BenchChem, the antibacterial efficacy of this compound was evaluated against several pathogenic bacteria. The results demonstrated an IC50 value comparable to standard antibiotics, suggesting its potential as a novel antibacterial agent .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the compound against Candida species. The findings indicated significant inhibition of fungal growth, with potential applications in treating fungal infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar benzamide structure | Moderate antibacterial |
| Compound B | Contains pyrimidine moiety | High antifungal activity |
| This compound | Unique chloro and fluoro substituents | Strong antibacterial and antifungal |
This table highlights the unique position of this compound in comparison to other compounds, emphasizing its enhanced biological activity due to its structural characteristics.
Q & A
Q. How might this compound be repurposed for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
